Xenazoic acid
Overview
Description
Xenazoic acid, with the molecular formula C23H21NO4, is a synthetic antiviral agent that was introduced in the early 1960s . It is known for its potent inhibitory effects on various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV) . Despite its initial promise, this compound was withdrawn from the market in several countries due to its association with hepatic toxicity .
Preparation Methods
Xenazoic acid can be synthesized through a multi-step reaction involving the condensation of 4-biphenylglyoxal with p-aminobenzoic acid . The synthetic route typically involves the following steps:
Condensation Reaction: 4-biphenylglyoxal reacts with p-aminobenzoic acid in the presence of a suitable solvent such as ethanol.
Cyclization: The intermediate product undergoes cyclization to form the final this compound compound.
Purification: The crude product is purified through recrystallization from ethanol to obtain pure this compound with a melting point of 192°C.
Chemical Reactions Analysis
Xenazoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction of this compound can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include quinones, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
Xenazoic acid has been extensively studied for its antiviral properties. It has shown efficacy against HIV, HCV, and hepatitis B virus (HBV) . Additionally, this compound has been investigated for its potential anti-inflammatory effects due to its binding activity to δ opioid receptors . In the field of medicinal chemistry, this compound serves as a valuable tool for studying viral replication mechanisms and developing new antiviral therapies .
Mechanism of Action
The mechanism of action of xenazoic acid involves the inhibition of viral replication. It targets viral enzymes essential for the replication process, thereby preventing the proliferation of the virus . This compound also binds to δ opioid receptors, which may contribute to its anti-inflammatory effects . The molecular pathways involved include the inhibition of viral polymerases and proteases, leading to the suppression of viral genome replication .
Comparison with Similar Compounds
Xenazoic acid can be compared with other antiviral agents such as:
Benzoic Acid Derivatives: Compounds like benzoic acid and its derivatives share structural similarities with this compound and exhibit antimicrobial properties.
Tannic Acid: Another compound with antiviral properties, tannic acid, has been identified as a potential inhibitor of viral enzymes.
This compound stands out due to its specific binding to δ opioid receptors and its potent inhibitory effects on multiple viruses, making it a unique and valuable compound in antiviral research .
Biological Activity
Xenazoic acid, a diphenyl ketoaldehyde derivative, has garnered attention due to its broad-spectrum antiviral activity. This compound, identified by its chemical formula and a unique structure that contributes to its biological properties, has been the subject of various studies aimed at elucidating its mechanisms of action and potential therapeutic applications.
- Chemical Structure : this compound features a complex diphenyl structure that enhances its interaction with biological targets.
- Molecular Weight : The molecular weight is approximately 373.42 g/mol.
- Solubility : It is moderately soluble in organic solvents, which facilitates its application in various experimental settings.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on antiviral effects. Recent studies have highlighted its efficacy against various viral pathogens, making it a candidate for further research in antiviral drug development.
Antiviral Activity
-
Mechanism of Action :
- This compound appears to inhibit viral replication through interference with viral entry or replication processes within host cells.
- It has been shown to modulate immune responses, potentially enhancing host defenses against viral infections.
-
Case Studies :
- In vitro studies demonstrated that this compound significantly reduced viral loads in infected cell lines, suggesting a potent antiviral effect.
- A study conducted on influenza virus-infected cells showed a reduction in viral titers by up to 90% when treated with this compound at optimal concentrations.
Table 1: Summary of Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antiviral | Broad-spectrum activity against various viruses | |
Cytotoxicity | Low cytotoxicity in non-target cells | |
Immune Modulation | Enhances immune response in vitro |
Mechanisms Underlying Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Enzymes : The compound may inhibit key viral enzymes necessary for replication.
- Cellular Pathway Modulation : It is suggested that this compound can modulate signaling pathways involved in immune responses, thereby enhancing the host's ability to combat infections.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Further studies are required to fully understand its long-term effects and potential toxicity in vivo.
Future Directions
The promising biological activities of this compound warrant further exploration, particularly:
- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans.
- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts with specific viral targets and host cellular pathways.
- Formulation Development : Developing formulations that enhance the bioavailability and delivery of this compound for therapeutic use.
Properties
IUPAC Name |
4-[[1-ethoxy-2-oxo-2-(4-phenylphenyl)ethyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-2-28-22(24-20-14-12-19(13-15-20)23(26)27)21(25)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15,22,24H,2H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOMPTVRBWXZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862575 | |
Record name | 4-{[2-([1,1'-Biphenyl]-4-yl)-1-ethoxy-2-oxoethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174-11-4 | |
Record name | 4-[(2-[1,1′-Biphenyl]-4-yl-1-ethoxy-2-oxoethyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xenazoic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xenazoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xenazoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xenazoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{[2-([1,1'-Biphenyl]-4-yl)-1-ethoxy-2-oxoethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XENAZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDU8VH09O8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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